molecular formula C14H16N2O2S B1459727 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid ethyl ester CAS No. 1715246-90-4

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid ethyl ester

Cat. No. B1459727
CAS RN: 1715246-90-4
M. Wt: 276.36 g/mol
InChI Key: ZNWLESGAKLZQOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid ethyl ester is C14H16N2O2S . The molecular weight is 276.35 .


Chemical Reactions Analysis

Esters, including 5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid ethyl ester, can undergo several types of reactions. They can be hydrolyzed back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial activity, making them useful in the fight against various bacterial and fungal infections . Some compounds have even shown activity comparable to standard drugs like ampicillin and gentamicin .

Antiviral Activity

Some thiazole compounds have demonstrated antiviral properties . This suggests potential use in the treatment of viral infections, including those caused by HIV .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This means they could potentially be used in cancer treatment. For example, some derivatives have shown potent effects on prostate cancer .

Neuroprotective Activity

Thiazole compounds have been reported to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Diuretic Activity

Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure and heart failure.

Anticonvulsant Activity

Thiazole compounds have shown anticonvulsant activity . This suggests potential use in the treatment of epilepsy and other conditions characterized by seizures.

properties

IUPAC Name

ethyl 5-methyl-2-(4-methylanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWLESGAKLZQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-p-tolylaminothiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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